![molecular formula C14H13BrFN3S B10849192 1-(5-Bromo-2-pyridyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B10849192.png)

1-(5-Bromo-2-pyridyl)-3-[2-(4-fluorophenyl)ethyl]thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’iodure d’hydrogène, également connu sous le nom de HI-242, est une molécule diatomique et un halogénure d’hydrogène. Il s’agit d’un gaz incolore dans des conditions standard et il est très soluble dans l’eau, formant l’acide iodhydrique. L’iodure d’hydrogène est largement utilisé dans la synthèse organique et inorganique comme source primaire d’iode et comme agent réducteur .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’iodure d’hydrogène peut être synthétisé par plusieurs méthodes :

Synthèse directe : Le gaz hydrogène réagit avec le gaz iode à des températures élevées (environ 300 °C) en présence d’un catalyseur tel que le platine ou le rhodium. [ \text{H}_2 + \text{I}_2 \rightarrow 2\text{HI} ]

Réduction de l’iode : L’iode peut être réduit par le sulfure d’hydrogène ou l’hydrazine en solution aqueuse. [ \text{I}_2 + \text{H}_2\text{S} \rightarrow 2\text{HI} + \text{S} ]

Réaction avec le phosphore : L’iode réagit avec le phosphore rouge et l’eau pour produire de l’iodure d’hydrogène. [ \text{I}_2 + \text{P} + \text{H}_2\text{O} \rightarrow \text{HI} + \text{H}_3\text{PO}_4 ]

Méthodes de production industrielle

En milieu industriel, l’iodure d’hydrogène est généralement produit par réaction de l’iode avec le gaz hydrogène à haute température en présence d’un catalyseur. Cette méthode garantit un rendement et une pureté élevés du produit.

Analyse Des Réactions Chimiques

Types de réactions

L’iodure d’hydrogène subit divers types de réactions chimiques, notamment :

Oxydation : L’iodure d’hydrogène peut être oxydé en iode par de puissants oxydants tels que le permanganate de potassium ou le chlore. [ 2\text{HI} + \text{Cl}_2 \rightarrow 2\text{HCl} + \text{I}_2 ]

Réduction : L’iodure d’hydrogène agit comme un agent réducteur et peut réduire les oxydes métalliques en métaux. [ \text{CuO} + 2\text{HI} \rightarrow \text{Cu} + \text{I}_2 + \text{H}_2\text{O} ]

Substitution : L’iodure d’hydrogène peut participer à des réactions de substitution avec des composés organiques, en remplaçant d’autres halogènes ou groupes fonctionnels. [ \text{R-Cl} + \text{HI} \rightarrow \text{R-I} + \text{HCl} ]

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions avec l’iodure d’hydrogène comprennent le chlore, le permanganate de potassium et divers oxydes métalliques. Les réactions se produisent généralement dans des conditions contrôlées, telles que des températures et des pressions spécifiques, afin de garantir les résultats souhaités.

Principaux produits formés

Les principaux produits formés à partir de réactions impliquant l’iodure d’hydrogène comprennent l’iode, le chlorure d’hydrogène et divers composés organiques iodés.

Applications de la recherche scientifique

L’iodure d’hydrogène a de nombreuses applications dans la recherche scientifique :

Chimie : Il est utilisé comme agent réducteur dans la synthèse organique et comme source d’iode dans diverses réactions chimiques.

Biologie : L’iodure d’hydrogène est utilisé dans la préparation de composés iodés, qui sont essentiels dans la recherche biologique et le diagnostic médical.

Médecine : Il est utilisé dans la synthèse de produits pharmaceutiques et comme réactif dans la production de produits radiopharmaceutiques.

Industrie : L’iodure d’hydrogène est utilisé dans la fabrication de l’acide acétique, ainsi que dans la production de divers composés iodés utilisés dans les procédés industriels.

Applications De Recherche Scientifique

Hydrogen iodide has numerous applications in scientific research:

Chemistry: It is used as a reducing agent in organic synthesis and as a source of iodine in various chemical reactions.

Biology: Hydrogen iodide is used in the preparation of iodinated compounds, which are essential in biological research and medical diagnostics.

Medicine: It is used in the synthesis of pharmaceuticals and as a reagent in the production of radiopharmaceuticals.

Industry: Hydrogen iodide is used in the manufacturing of acetic acid, as well as in the production of various iodinated compounds used in industrial processes.

Mécanisme D'action

L’iodure d’hydrogène exerce ses effets principalement par sa capacité à donner des atomes d’iode et à agir comme un agent réducteur. Il interagit avec des cibles moléculaires en brisant des liaisons et en en formant de nouvelles, ce qui facilite diverses transformations chimiques. Les voies impliquées comprennent le transfert d’électrons et les processus de dissociation des liaisons.

Comparaison Avec Des Composés Similaires

L’iodure d’hydrogène peut être comparé à d’autres halogénures d’hydrogène tels que le fluorure d’hydrogène, le chlorure d’hydrogène et le bromure d’hydrogène. Bien que tous ces composés partagent des propriétés similaires, l’iodure d’hydrogène est unique en raison de sa solubilité plus élevée dans l’eau et de ses fortes propriétés réductrices. Les composés similaires comprennent :

- Fluorure d’hydrogène (HF)

- Chlorure d’hydrogène (HCl)

- Bromure d’hydrogène (HBr)

L’iodure d’hydrogène se distingue par sa capacité à former des solutions aqueuses très concentrées et par son efficacité en tant qu’agent réducteur dans diverses réactions chimiques.

Propriétés

Formule moléculaire |

C14H13BrFN3S |

|---|---|

Poids moléculaire |

354.24 g/mol |

Nom IUPAC |

1-(5-bromopyridin-2-yl)-3-[2-(4-fluorophenyl)ethyl]thiourea |

InChI |

InChI=1S/C14H13BrFN3S/c15-11-3-6-13(18-9-11)19-14(20)17-8-7-10-1-4-12(16)5-2-10/h1-6,9H,7-8H2,(H2,17,18,19,20) |

Clé InChI |

SDMLMNPOMWSLBF-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1CCNC(=S)NC2=NC=C(C=C2)Br)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

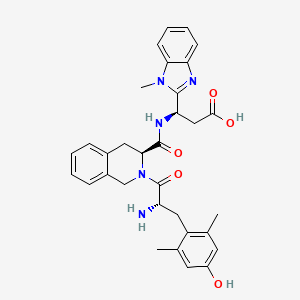

![(1R,5S,6R,7S)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B10849110.png)

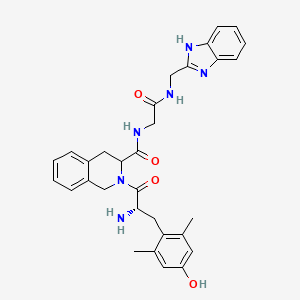

![H-D-Tca-c[Cys-Tyr-D-Trp-Arg-Thr-Pen]-Thr-NH2](/img/structure/B10849152.png)

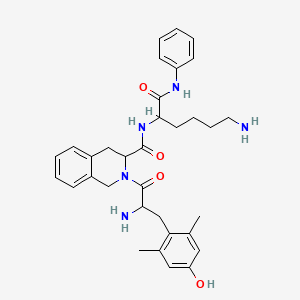

![H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid](/img/structure/B10849176.png)